molecular formula C6H14F2N2 B8058812 [3-(Dimethylamino)-2,2-difluoropropyl](methyl)amine

[3-(Dimethylamino)-2,2-difluoropropyl](methyl)amine

Cat. No.: B8058812
M. Wt: 152.19 g/mol
InChI Key: IYODKVDZQYJPQZ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2,2-difluoropropylamine is an organic compound with the molecular formula C6H14F2N2. This compound is characterized by the presence of a dimethylamino group and two fluorine atoms attached to a propyl chain. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2,2-difluoropropylamine typically involves the reaction of dimethylamine with a difluorinated propyl halide. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{CH}_3\text{NHCH}_3 + \text{CF}_2\text{CH}_2\text{Br} \rightarrow \text{CH}_3\text{N(CH}_3\text{)}\text{CH}_2\text{CF}_2\text{CH}_3 ]

Industrial Production Methods

In industrial settings, the production of 3-(Dimethylamino)-2,2-difluoropropylamine may involve large-scale reactions using similar synthetic routes. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2,2-difluoropropylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated alcohols, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(Dimethylamino)-2,2-difluoropropylamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of fluorinated compounds, which are valuable in medicinal chemistry and materials science.

Biology

The compound is utilized in biological research to study the effects of fluorinated amines on biological systems. It can be used to modify biomolecules and investigate their interactions with fluorinated groups.

Medicine

In medicinal research, 3-(Dimethylamino)-2,2-difluoropropylamine is explored for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2,2-difluoropropylamine involves its interaction with molecular targets through its dimethylamino and difluoropropyl groups. These interactions can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine: A simpler amine with the formula (CH3)2NH, used in various chemical syntheses.

    4-Dimethylaminopyridine (DMAP): A derivative of pyridine with a dimethylamino group, used as a catalyst in organic synthesis.

    N-[(3-Dimethylamino)propyl]methacrylamide (DMAPMA): An amine-containing monomer used in polymer chemistry.

Uniqueness

3-(Dimethylamino)-2,2-difluoropropylamine is unique due to the presence of both dimethylamino and difluoropropyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,2-difluoro-N,N,N'-trimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14F2N2/c1-9-4-6(7,8)5-10(2)3/h9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYODKVDZQYJPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CN(C)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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